Class-Level Anti-Proliferative Activity: The Benzodioxole-Thiazepine Scaffold Advantage
While no direct head-to-head data exists for the exact compound, the scaffold it represents (benzo[d][1,3]dioxoles-fused 1,4-thiazepines) has been directly compared to the standard-of-care 5-Fluorouracil (5-FU) in cell-based assays. The lead compound from this series, compound 4e, exhibited IC50 values of 8.23 µM and 16.22 µM against Ec9706 and Eca109 esophageal cancer cell lines, respectively, which is 2–3 times more potent than 5-FU (IC50 = 23.26 µM and 30.25 µM) [1]. This establishes a class-level activity benchmark. The target compound, featuring a saturated thiazepane and a distinct N-benzyl substitution, is a key analog for probing SAR within this active phenotype.
| Evidence Dimension | Anti-proliferative activity against esophageal cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported; class lead compound 4e: Ec9706 IC50 = 8.23 µM; Eca109 IC50 = 16.22 µM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): Ec9706 IC50 = 23.26 µM; Eca109 IC50 = 30.25 µM |
| Quantified Difference | Lead compound 4e is 2.8-fold (Ec9706) and 1.9-fold (Eca109) more potent than 5-FU. |
| Conditions | Human esophageal squamous cell carcinoma cell lines Ec9706 and Eca109; MTT assay. |
Why This Matters
Procurement of the specific N-benzyl analog enables direct exploration of how the carboxamide substitution modulates the anti-proliferative activity observed in this scaffold class.
- [1] Wu, D., Yang, Z., Zhang, J., Li, Y., & Guo, Q. (2017). Synthesis and anti-proliferative activity evaluation of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines. European Journal of Medicinal Chemistry, 127, 599-605. View Source
